Donepezil Hydrochloride Donepezil Hydrochloride Donepezil Hydrochloride is the hydrochloride salt of a piperidine derivative with neurocognitive-enhancing activity. Donepezil reversibly inhibits acetylcholinesterase, thereby blocking the hydrolysis of the neurotransmitter acetylcholine and, consequently, increasing its activity. This agent may improve neurocognitive function in Alzheimer's disease, reduce sedation associated with opioid treatment of cancer pain, and improve neurocognitive function in patients who have received radiation therapy for primary brain tumors or brain metastases.
DONEPEZIL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for alzheimer disease and dementia and has 10 investigational indications.
Donepezil, marketed under the trade name Aricept (Eisai), is a centrally acting reversible acetyl cholinesterase inhibitor. Its main therapeutic use is in the treatment of Alzheimer's disease where it is used to increase cortical acetylcholine. It has an oral bioavailability of 100% and easily crosses the blood-brain barrier. Because it has a half life of about 70 hours, it can be taken once a day. Initial dose is 5 mg per day, which can be increased to 10 mg per day after an adjustment period of at least 4 weeks. Donepezil is a centrally acting reversible acetyl cholinesterase inhibitor. Its main therapeutic use is in the treatment of Alzheimer's disease where it is used to increase cortical acetylcholine. It is well absorbed in the gut with an oral bioavailability of 100% and easily crosses the blood-brain barrier. Because it has a half life of about 70 hours, it can be taken once a day. Currently, there is no definitive proof that use of donepezil or other similar agents alters the course or progression of Alzheimer's disease. However, 6-12 month controlled studies have shown modest benefits in cognition and/or behavior. Pilot studies have reported that donepezil therapy may potentially have effects on markers of disease progression, such as hippocampal volume. Therefore, many neurologists, psychiatrists, and primary care physicians use donepezil in patients with Alzheimer's disease. In 2005, the UK National Institute for Clinical Excellence (NICE) withdrew its recommendation for use of the drug for mild-to-moderate AD, on the basis that there is no significant improvement in functional outcome; Currently, there is no definitive proof that use of donepezil or other similar agents alters the course or progression of Alzheimer's disease. However, 6-12 month controlled studies have shown modest benefits in cognition and/or behavior. Pilot studies have reported that donepezil therapy may potentially have effects on markers of disease progression, such as hippocampal volume. Therefore, many neurologists, psychiatrists, and primary care physicians use donepezil in patients with Alzheimer's disease. In 2005, the UK National Institute for Clinical Excellence (NICE) withdrew its recommendation for use of the drug for mild-to-moderate AD, on the basis that there is no significant improvement in functional outcome; of quality of life or of behavioral symptoms. However, NICE revised its guidelines to suggest that donepezil be used in moderate stage patients for whom the evidence is strongest. While the drug is currently indicated for mild to moderate Alzheimer's, there is also evidence from 2 trials that it may be effective for moderate to severe disease. An example of this is a Karolinska Institute paper published in The Lancet in early 2006, which states that donepezil improves cognitive function even in patients with severe Alzheimer's disease symptoms. of quality of life or of behavioral symptoms. However, NICE revised its guidelines to suggest that donepezil be used in moderate stage patients for whom the evidence is strongest. While the drug is currently indicated for mild to moderate Alzheimer's, there is also evidence from 2 trials that it may be effective for moderate to severe disease. An example of this is a Karolinska Institute paper published in The Lancet in early 2006, which states that donepezil improves cognitive function even in patients with severe Alzheimer's disease symptoms. Donepezil is postulated to exert its therapeutic effect by enhancing cholinergic function. This is accomplished by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by acetylcholinesterase. If this proposed mechanism of action is correct, donepezil's effect may lessen as the disease process advances and fewer cholinergic neurons remain functionally intact. Donepezil has been tested in other cognitive disorders including Lewy body dementia and Vascular dementia, but it is not currently approved for these indications. Donepezil has also been studied in patients with Mild Cognitive Impairment, schizophrenia, attention deficit disorder, post-coronary bypass cognitive impairment, cognitive impairment associated with multiple sclerosis, and Down syndrome.
See also: Donepezil (has active moiety); Donepezil hydrochloride; memantine hydrochloride (component of).
Brand Name: Vulcanchem
CAS No.: 120011-70-3
VCID: VC20745529
InChI: InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H
SMILES: Array
Molecular Formula: C24H30ClNO3
Molecular Weight: 416.0 g/mol

Donepezil Hydrochloride

CAS No.: 120011-70-3

Cat. No.: VC20745529

Molecular Formula: C24H30ClNO3

Molecular Weight: 416.0 g/mol

* For research use only. Not for human or veterinary use.

Donepezil Hydrochloride - 120011-70-3

Specification

CAS No. 120011-70-3
Molecular Formula C24H30ClNO3
Molecular Weight 416.0 g/mol
IUPAC Name 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride
Standard InChI InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H
Standard InChI Key XWAIAVWHZJNZQQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Appearance Powder

Introduction

Chemical Properties and Identification

Donepezil hydrochloride (C24H30ClNO3) is a white to off-white powder with a molecular weight of 415.95. It is marketed under various brand names, with Aricept being among the most recognized. The compound exhibits specific physical and chemical characteristics that contribute to its pharmaceutical profile .

Physical and Chemical Properties

PropertyCharacteristic
Molecular FormulaC24H30ClNO3
Molecular Weight415.95
CAS Number120011-70-3
Melting Point220-222°C
Physical FormWhite to off-white powder
SolubilitySoluble in water (≥10.4 mg/mL); insoluble in ethanol and DMSO
Storage ConditionRoom temperature
StabilityHygroscopic

These properties contribute to the compound's pharmacological behavior and establish parameters for its formulation and storage requirements in clinical settings .

Mechanism of Action

Donepezil hydrochloride functions primarily as a reversible acetylcholinesterase inhibitor. By inhibiting the enzyme responsible for acetylcholine breakdown in neural synapses, it increases the concentration and duration of this neurotransmitter in the brain. This mechanism directly addresses the cholinergic deficit observed in conditions such as Alzheimer's disease and vascular dementia, temporarily improving cognitive function and daily living capabilities.

Therapeutic Applications

The compound has demonstrated efficacy across multiple cognitive disorders, though with varying degrees of effectiveness.

Alzheimer's Disease (AD)

Research confirms that donepezil hydrochloride provides significant cognitive benefits for patients with Alzheimer's disease. Clinical trials have consistently shown improvements in standardized cognitive assessments including the Mini-Mental State Examination (MMSE) and Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) .

Vascular Dementia (VaD)

In vascular dementia patients, donepezil treatment has shown moderate effectiveness. Studies report improved ADAS-Cog scores, indicating enhanced cognitive function. Notably, the 10 mg/day dosage appears to yield better outcomes in this patient population compared to lower dosages .

Mild Cognitive Impairment (MCI)

For patients with mild cognitive impairment, administration of 10 mg/day donepezil demonstrated significant improvement in MMSE scores, though without substantial progress in ADAS-Cog scores. This suggests potential utility as an early intervention for cognitive decline before progression to dementia .

Combination Therapy Applications

When combined with nimodipine, donepezil hydrochloride has shown particularly promising results in vascular dementia treatment. This combination therapy demonstrated statistically significant improvements in MMSE scores (OR = 2.50, 95% CI [1.92, 3.09], P < .00001), with optimal results observed after 12 weeks of intervention .

Dosage Considerations and Efficacy

Clinical research indicates important distinctions between standard dosing regimens.

Comparative Efficacy of 5 mg vs. 10 mg Dosages

Meta-analysis data reveals that while both dosages provide benefit, the 10 mg/day dosage demonstrates superior efficacy compared to 5 mg/day:

DosageMMSE Score Improvement (Hedges' g)95% Confidence Interval
10 mg/day2.27[1.25, 3.29]
5 mg/day2.09[0.88, 3.30]

This data indicates a dose-dependent response, with the higher dosage providing marginally better cognitive improvement .

Duration of Treatment

Research suggests that treatment duration significantly impacts outcomes. For vascular dementia patients receiving combined therapy with nimodipine, the most substantial improvements were observed after 12 weeks of continuous treatment (OR = 2.55, 95% CI [1.79, 3.31], P < .00001) .

Regional Variations in Response

Interestingly, studies report geographic variations in treatment response. Intercontinental studies showed donepezil led to greater increases in MMSE scores (Hedges' g: 3.39, 95% CI: [1.71, 5.07]) compared to regional studies. Similarly, intercontinental studies demonstrated greater improvements in ADAS-Cog scores (Hedges' g: –5.67, 95% CI: [−8.12, −3.21]) .

Notably, rapid dose escalation to 10 mg/day within one week of commencing treatment may contribute to the higher incidence of adverse effects with this dosage .

Higher Dosage Considerations

Research examining dosages above 10 mg/day (15-23 mg/day) reports more serious adverse effects and poorer safety profiles, despite potentially more rapid improvement in cognitive symptoms. These higher dosages are associated with increased risks of bradycardia and urinary incontinence .

Optimization Strategies

Several approaches have been identified to maximize therapeutic benefit while minimizing adverse effects.

Combination Therapies

The combination of 10 mg/day donepezil with memantine has shown comparable cognitive improvement to donepezil monotherapy while offering a better safety profile and more tolerable adverse effects. This suggests potential advantages for combination therapy over high-dose monotherapy in appropriate patients .

Gradual Titration

To mitigate adverse effects associated with the 10 mg/day dosage, gradual dose escalation from 5 mg/day rather than rapid titration may improve tolerability while maintaining efficacy .

Research Limitations and Future Directions

Despite extensive clinical investigation, significant research gaps remain in understanding donepezil hydrochloride's optimal application.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator